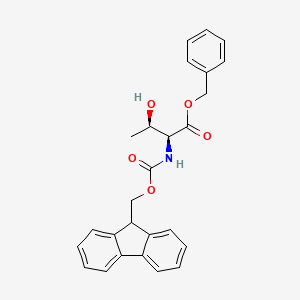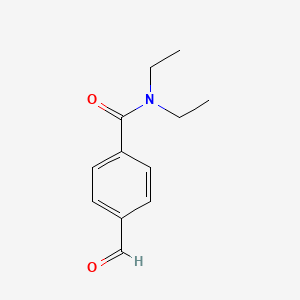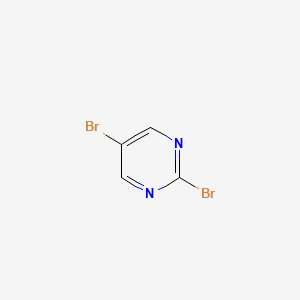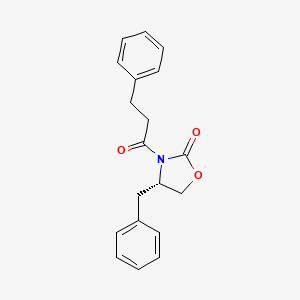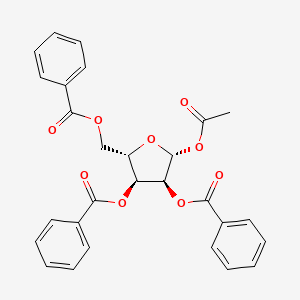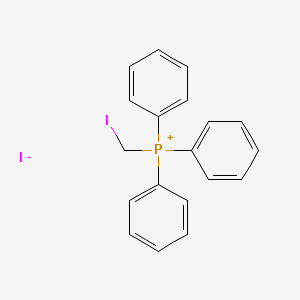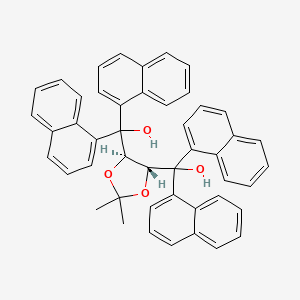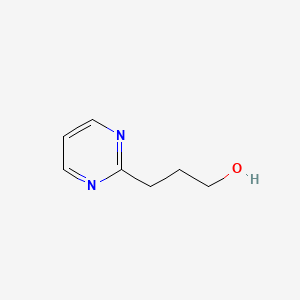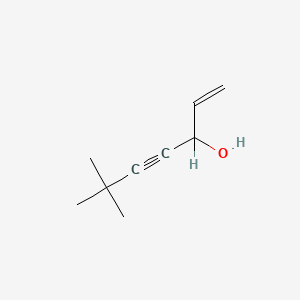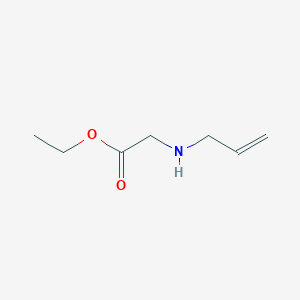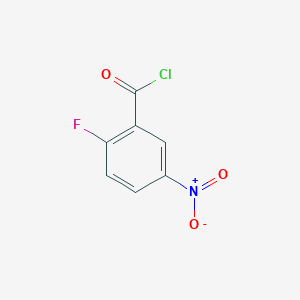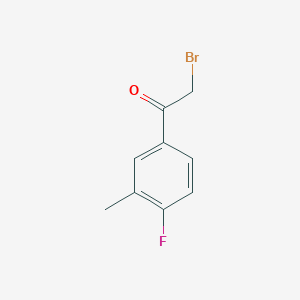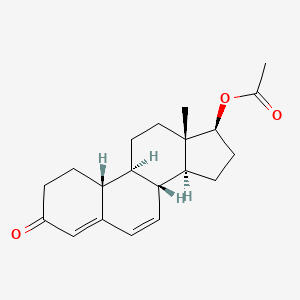
6-デヒドロナンドロロン酢酸エステル
概要
説明
6-Dehydronandrolone acetate is a synthetic steroidal compound with the molecular formula C20H26O3 . It is a derivative of nandrolone, a well-known anabolic steroid. This compound is characterized by the presence of an acetate group at the 17th position and a double bond between the 6th and 7th carbon atoms in the steroid nucleus .
科学的研究の応用
6-Dehydronandrolone acetate has several scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of 7-alkylated steroids, such as tibolone and fulvestrant.
Biology: Studied for its effects on cellular processes and hormone regulation.
Industry: Utilized in the production of steroidal drugs and as a reference standard in analytical chemistry.
作用機序
Target of Action
6-Dehydronandrolone acetate, also known as dehydronandrolon, is a crucial precursor for the synthesis of C7-functionalized steroidal drugs . It plays a significant role in the production of various steroidal drugs, including new anti-breast cancer drugs like Fulvestrant, drugs for treating menopausal and postmenopausal syndromes like Tibolone, and efficient protein anabolic hormones like Mibolone .
Mode of Action
The mode of action of 6-Dehydronandrolone acetate involves a series of biochemical reactions. The compound is synthesized through a chemoenzymatic strategy, which involves the combination of P450 monooxygenase and 17-ketosteroid reductase . These enzymes catalyze the biotransformation of 19-norandrostenedione (1) in a one-pot biocatalysis, resulting in C7β-hydroxynandrolone (2) as an intermediate .
Biochemical Pathways
The biochemical pathway of 6-Dehydronandrolone acetate synthesis involves a one-pot biocatalysis of 19-norandrostenedione (1) to form C7β-hydroxynandrolone (2) as an intermediate . This process is facilitated by the combination of P450 monooxygenase and 17-ketosteroid reductase . Following this, a one-pot chemical dehydration and esterification process forms 6-Dehydronandrolone acetate (3) .
Pharmacokinetics
The compound’s synthesis process is designed to be efficient, environmentally friendly, and cost-effective
Result of Action
The result of the action of 6-Dehydronandrolone acetate is the efficient synthesis of C7-functionalized steroidal drugs . The impressive gram-scale isolated yield of 93% is superior to the traditional chemical method (yield 68%), indicating its great potential for industrial application .
Action Environment
The action environment of 6-Dehydronandrolone acetate is designed to be environmentally friendly. The current production method of the compound involves a laborious and environmentally unfriendly five-step chemical process .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 6-Dehydronandrolone acetate typically involves the catalytic reaction of estra-4-ene-3,17-dione with acetic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the protection of functional groups, selective oxidation, and acetylation .
Industrial Production Methods
Industrial production of 6-Dehydronandrolone acetate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chemoenzymatic synthesis . This method combines chemical and enzymatic steps to achieve high efficiency and selectivity.
化学反応の分析
Types of Reactions
6-Dehydronandrolone acetate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced steroids.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various functionalized steroids, which are valuable intermediates in the synthesis of pharmaceutical compounds .
類似化合物との比較
Similar Compounds
Nandrolone: The parent compound, widely used as an anabolic steroid.
Tibolone: A synthetic steroid with estrogenic, progestogenic, and androgenic properties.
Fulvestrant: An estrogen receptor antagonist used in the treatment of breast cancer.
Uniqueness
6-Dehydronandrolone acetate is unique due to its specific structural modifications, which confer distinct biological activities. Its double bond at the 6th position and acetate group at the 17th position differentiate it from other similar compounds, enhancing its utility in synthetic and medicinal chemistry .
特性
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h3,5,11,15-19H,4,6-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUASZAAVFYYIL-XGXHKTLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@H]34)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335321 | |
| Record name | (17beta)-3-Oxoestra-4,6-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2590-41-2 | |
| Record name | (17beta)-3-Oxoestra-4,6-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (17 beta)-17-(acetyloxy)-estra-4,6-dien-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-Dehydronandrolone acetate in pharmaceutical synthesis?
A: 6-Dehydronandrolone acetate is a crucial precursor in the synthesis of various C7-functionalized steroidal drugs. [] This compound's structure allows for modifications at the C7 position, opening possibilities for creating a range of therapeutic agents. One notable example is its use in the synthesis of Fulvestrant (Faslodex®), a medication used in the treatment of breast cancer. []
Q2: How is 6-Dehydronandrolone acetate utilized in the synthesis of Fulvestrant?
A: A novel synthesis method utilizes a catalyst-controlled, diastereoselective 1,6-addition reaction. [] Specifically, the zirconocene derived from 9-bromonon-1-ene is added to 6-Dehydronandrolone acetate in a controlled manner at room temperature. This key step facilitates the formation of a crucial C-C bond, contributing to the overall efficiency of Fulvestrant synthesis. []
Q3: What makes the synthesis of 6-Dehydronandrolone acetate itself noteworthy?
A: Researchers have explored chemoenzymatic routes for the efficient synthesis of 6-Dehydronandrolone acetate. [] This approach combines chemical and enzymatic steps, offering potential advantages in terms of selectivity, yield, and environmental friendliness compared to traditional synthetic methods. Further research in this area could lead to more sustainable and cost-effective production of this important steroidal precursor. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


